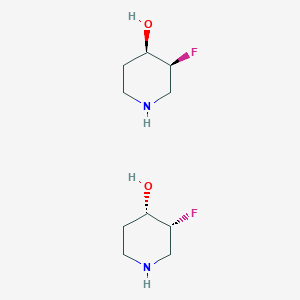
(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol are stereoisomers of a fluorinated piperidine derivative. These compounds are of interest due to their unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both fluorine and hydroxyl groups in the piperidine ring imparts distinct chemical and physical properties to these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be used to obtain the desired enantiomers .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes, such as Pseudomonas cepacia lipase on diatomaceous earth, can enhance the efficiency and yield of the desired enantiomers . Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The fluorine atom can be reduced under specific conditions to yield non-fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoropiperidin-4-one, while substitution of the fluorine atom can produce various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol have several applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: They serve as intermediates in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into their potential therapeutic applications includes studies on their effects as central nervous system agents and potential treatments for neurological disorders.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol involves their interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity to enzymes or receptors, potentially enhancing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. Detailed studies on their molecular targets and pathways are ongoing to fully elucidate their mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated piperidine derivatives and hydroxylated piperidines, such as:
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
- 3,4-dihydroxy-3-methyl-2-pentanone
Uniqueness
The uniqueness of (3S,4R)-3-fluoropiperidin-4-ol and (3R,4S)-3-fluoropiperidin-4-ol lies in their specific stereochemistry and the presence of both fluorine and hydroxyl groups. These features contribute to their distinct chemical reactivity and potential biological activity, making them valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H20F2N2O2 |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
(3S,4R)-3-fluoropiperidin-4-ol;(3R,4S)-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/2C5H10FNO/c2*6-4-3-7-2-1-5(4)8/h2*4-5,7-8H,1-3H2/t2*4-,5+/m10/s1 |
Clave InChI |
WBQBJJIAODLDSG-XNGKMHPDSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1O)F.C1CNC[C@H]([C@H]1O)F |
SMILES canónico |
C1CNCC(C1O)F.C1CNCC(C1O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
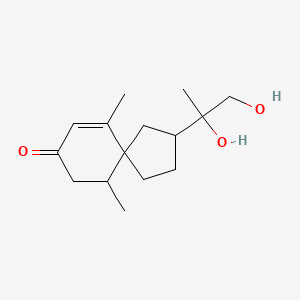
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)


![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)
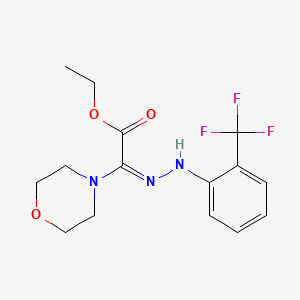
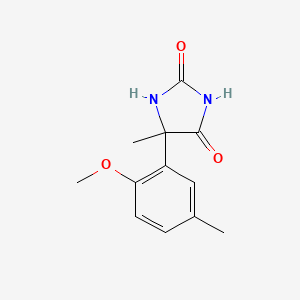

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
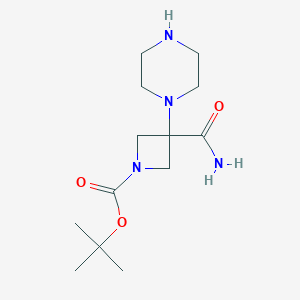
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)

